4-(Boc-amino)-2-chloropyridine
Overview
Description
4-(Boc-amino)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the fourth position and a chlorine atom at the second position. This compound is significant in organic synthesis, particularly in the field of medicinal chemistry, due to its utility as a building block for more complex molecules.
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 4-(Boc-amino)-2-chloropyridine involves the Boc (tert-butoxycarbonyl) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be introduced to the amino function of a compound, providing protection during synthesis and can be removed under acidic conditions . This property allows for selective reactions to occur at other functional groups in the molecule without affecting the protected amine .
Biochemical Pathways
Pyridine and its derivatives are key structures in many pharmaceuticals and natural products, playing crucial roles in several biological pathways .
Pharmacokinetics
The boc group is known to improve the lipophilicity of compounds, which can enhance cellular absorption and distribution . The metabolism and excretion of this compound would likely depend on the specific biological system in which it is used.
Result of Action
The compound’s boc group plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of peptide synthesis . The introduction and subsequent removal of the Boc group allow for the selective modification of compounds, which can lead to various molecular and cellular effects depending on the specific targets and biological systems involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions, which means that the pH of the environment can affect the compound’s action . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Boc-amino)-2-chloropyridine are largely defined by its Boc-amino group. This group is reactive and easily oxidized, making compounds with this group sensitive to reactions such as oxidation and substitution.
Molecular Mechanism
It is known that the Boc group can be cleaved by mild acidolysis , which could potentially lead to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-amino)-2-chloropyridine typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the reaction of 4-amino-2-chloropyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and solvent-free conditions are often employed to enhance the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Boc-amino)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is a standard reagent for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Deprotection Reactions: The major product is 4-amino-2-chloropyridine.
Scientific Research Applications
4-(Boc-amino)-2-chloropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 4-(Boc-amino)-3-chloropyridine
- 4-(Boc-amino)-2-fluoropyridine
- 4-(Boc-amino)-2-bromopyridine
Comparison: 4-(Boc-amino)-2-chloropyridine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogens or substitution patterns, it offers distinct advantages in certain synthetic applications, such as selective nucleophilic substitution reactions .
Biological Activity
4-(Boc-amino)-2-chloropyridine is a compound with significant potential in medicinal chemistry, particularly as a building block for synthesizing various biologically active molecules. Its structure, characterized by a chloropyridine moiety and a tert-butyloxycarbonyl (Boc) protected amino group, suggests diverse biological activities that warrant detailed investigation.
- Molecular Formula : C10H13ClN2O2
- CAS Number : 234108-73-7
- Molecular Weight : 228.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloropyridine structure can facilitate binding to enzymes or receptors, influencing biochemical pathways. Notably, compounds with similar structures have been shown to act as inhibitors of kinases and other enzymes involved in critical cellular processes.
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Anticancer Activity : Some studies suggest that related chloropyridines can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory Effects : Certain derivatives may modulate inflammatory pathways, providing therapeutic avenues for chronic inflammatory diseases.
Case Studies
- Inhibition of VEGFR-2 and CDK1 : A study on related compounds found that 2-amino-4-aryl-5-chloropyrimidines exhibited potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-dependent Kinase 1 (CDK1), suggesting a possible pathway for the activity of this compound derivatives in cancer treatment .
- Antimicrobial Testing : A series of chlorinated pyridine derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the amino group significantly enhanced antibacterial properties .
- Inflammation Modulation : Research into the anti-inflammatory effects of pyridine derivatives showed that specific substitutions could lead to reduced cytokine production in vitro, highlighting the potential for developing anti-inflammatory drugs based on the this compound scaffold .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKHLJWAXGPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618905 | |
Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234108-73-7 | |
Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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